molecular formula C9H8N4 B13727536 2-(Phenylazo)-1H-imidazole CAS No. 93937-75-8

2-(Phenylazo)-1H-imidazole

Cat. No.: B13727536
CAS No.: 93937-75-8
M. Wt: 172.19 g/mol
InChI Key: IWKTVWFSQDLTHC-UHFFFAOYSA-N
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Description

2-(Phenylazo)-1H-imidazole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylazo)-1H-imidazole typically involves the diazotization of aniline followed by coupling with imidazole. The process begins with the formation of a diazonium salt from aniline, which is then reacted with imidazole to form the azo compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylazo)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Products may include nitro derivatives and other oxidized forms.

    Reduction: The primary products are aniline derivatives.

    Substitution: Depending on the substituent introduced, various substituted imidazole derivatives are formed.

Scientific Research Applications

2-(Phenylazo)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylazo)-1H-imidazole involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its activity in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylazo-2-naphthol
  • 4-(Phenylazo)phenol
  • 2-(Phenylazo)thiophene

Uniqueness

2-(Phenylazo)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other azo compounds. The presence of the imidazole ring enhances its stability and potential for forming metal complexes, making it valuable in various applications.

Properties

CAS No.

93937-75-8

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-imidazol-2-yl(phenyl)diazene

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7H,(H,10,11)

InChI Key

IWKTVWFSQDLTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

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